molecular formula C7H8FNO B1334285 2-Fluoro-4-methoxyaniline CAS No. 458-52-6

2-Fluoro-4-methoxyaniline

Cat. No.: B1334285
CAS No.: 458-52-6
M. Wt: 141.14 g/mol
InChI Key: YWUVOJJHVFLNJA-UHFFFAOYSA-N
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Description

2-Fluoro-4-methoxyaniline is an organic compound with the molecular formula C7H8FNO. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted by a fluorine atom at the 2-position and a methoxy group at the 4-position. This compound is used in various chemical syntheses and has applications in different fields of scientific research.

Mechanism of Action

Target of Action

2-Fluoro-4-methoxyaniline is a unique chemical compound that is used in early discovery research . It is a key building block in the synthesis of osimertinib , a third-generation epidermal growth factor receptor tyrosine kinase inhibitor (EGFR-TKI) that is used for the treatment of non-small-cell lung carcinomas carrying EGFR-TKI sensitizing and EGFR T790M resistance mutations .

Mode of Action

It is known to undergo nitration, a process that is predominantly kinetically controlled . This suggests that the compound interacts with its targets through chemical reactions, leading to changes in the molecular structure of the targets.

Biochemical Pathways

Given its role in the synthesis of osimertinib, it can be inferred that it may be involved in pathways related to the inhibition of egfr-tki, which plays a crucial role in the proliferation of non-small-cell lung carcinomas .

Pharmacokinetics

It is known that the compound has a high gastrointestinal absorption and is bbb permeant . Its log Kp (skin permeation) is -6.16 cm/s . These properties suggest that the compound has good bioavailability.

Result of Action

Given its role in the synthesis of osimertinib, it can be inferred that its action may result in the inhibition of egfr-tki, thereby affecting the proliferation of non-small-cell lung carcinomas .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its nitration process is temperature-dependent, with optimal results achieved at 70°C . Additionally, its solubility, which can affect its bioavailability and efficacy, is influenced by the solvent used .

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing 2-Fluoro-4-methoxyaniline involves the Ullmann methoxylation reaction. This process starts with 2-fluoro-4-iodoaniline, which undergoes a reaction with sodium methoxide and copper(I) chloride in methanol and dimethylformamide at 80°C. The resulting product is then purified through recrystallization .

Another method involves the nitration of 2-fluorophenol followed by alkylation with dimethyl sulfate and reduction of the nitro group. This method, however, requires chromatographic separation of regioisomers .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale versions of the synthetic routes mentioned above. The use of continuous flow acetylation and nitration processes has been optimized for industrial-scale production, ensuring higher yields and purity .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-4-methoxyaniline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted anilines, quinones, and other aromatic compounds depending on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Fluoro-4-methoxyaniline is unique due to the presence of both the fluorine atom and methoxy group, which confer distinct chemical properties and reactivity. This makes it a valuable compound in various synthetic and research applications .

Properties

IUPAC Name

2-fluoro-4-methoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8FNO/c1-10-5-2-3-7(9)6(8)4-5/h2-4H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWUVOJJHVFLNJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60395989
Record name 2-fluoro-4-methoxyaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60395989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

458-52-6
Record name 2-fluoro-4-methoxyaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60395989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

All of the product from Step A was placed in a Parr hydrogenation apparatus, and 0.35 g of platinum oxide in 200 mL of ethanol was added. This mixture was reacted with hydrogen until the theoretical amount of hydrogen was absorbed. The reaction was stopped, and the reaction mixture was filtered through Celite® filter aid. The solvent was then evaporated under reduced pressure, leaving 18.5 g of 2-fluoro-4-methoxyaniline as a solid residue.
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Synthesis routes and methods II

Procedure details

The diazonium salt of 2-fluoro-4-methoxyaniline was prepared using sodium nitrite and hydrochloric acid and was then reduced in situ with tin(II) chloride to prepare the correspondingly substituted phenylhydrazine (XIX). Reaction of this hydrazine with ethyl 2-cyclohexanonecarboxylate and subsequent heating of the product in the presence of acetic acid produced a mixture of 2-(2-fluoro-4-methoxyphenyl)-4,5,6,7-tetrahydro-1H-indazol-3-one (XX) and the 2-fluoro-4-methoxyphenylhydrazone of 2-cyclohexanonecarboxylic acid. This mixture was heated in phosphorus oxychloride, yielding 3-chloro-2-(2-fluoro-4-methoxyphenyl)-4,5,6,7-tetrahydroindazole (XXI), which was then cleaved with boron tribromide to the desired 3-chloro-2-(2-fluoro-4-hydroxyphenyl)-4,5,6,7-tetrahydroindazole (XXII). ##STR13##
[Compound]
Name
2-fluoro-4-methoxyphenylhydrazone
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substituted phenylhydrazine
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2-(2-fluoro-4-methoxyphenyl)-4,5,6,7-tetrahydro-1H-indazol-3-one
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Synthesis routes and methods III

Procedure details

The diazonium salt of 2-fluoro-4-methoxyaniline was prepared using sodium nitrite and hydrochloric acid and was then reduced in situ with tin (II) chloride to prepare the correspondingly substituted phenylhydrazine (XIX). Reaction of this hydrazine with ethyl 2-cyclohexanonecarboxylate and subsequent heating of the product in the presence of acetic acid produced a mixture of 2-(2-fluoro-4-methoxyphenyl)-4,5,6,7-tetrahydro-1H-indazol-3-one (XX) and the 2-fluoro-4-methoxyphenylhydrazone of 2-cyclohexanone carboxylic acid. This mixture was heated in phosphorus oxychloride, yielding 3-chloro-2-(2-fluoro-4-methoxyphenyl)-4,5,6,7-tetrahydroindazole (XXI), which was then cleaved with boron tribromide to the desired 3-chloro-2-(2-fluoro-4-hydroxyphenyl)-4,5,6,7-tetrahydroindazole (XXII). ##STR15##
[Compound]
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2-fluoro-4-methoxyphenylhydrazone
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2-cyclohexanone carboxylic acid
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substituted phenylhydrazine
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2-(2-fluoro-4-methoxyphenyl)-4,5,6,7-tetrahydro-1H-indazol-3-one
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Reaction Step Ten

Synthesis routes and methods IV

Procedure details

A solution of 3-fluoro-4-nitrophenyl methyl ether (28.1 g, 164 mmol) in ethanol (200 mL) was hydrogenated with palladium on charcoal. The reaction mixture was filtered through Kieselguhr and evaporated under vacuum to afford the product as an oil (22.8 g, 98%); MS (+ve ion electrospray) m/z 141 (MH+).
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200 mL
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Yield
98%

Synthesis routes and methods V

Procedure details

3-Fluoro-4-nitrophenol (10.17 g, 64.7 mmol) (Aldrich) was dissolved in dimethylformamide (210 mL). Potassium carbonate (45 g, 323 mmol) and methyl iodide (5 mL, 77.64 mmol) (Aldrich) were added and the reaction mixture was stirred at room temperature overnight. (TLC: 20% ethyl acetate in hexanes showed complete conversion). The reaction mixture was filtered through a bed of Celite®, and concentrated under reduced pressure. The crude material was triturated with ether and insoluble materials were removed by filtration. The filtrate was concentrated under reduce pressure to afford an orange solid. This material (11.43 g) was dissolved in methanol (150 mL) and hydrogenated for 1.5 hours in a Parr apparatus at 50 psi, in the presence of 10% palladium on carbon (1.5 g) (Aldrich). (TLC: 20% ethyl acetate in hexanes showed complete conversion). The reaction mixture was filtered through Celite® washed with ethyl acetate, then concentrated under reduced pressure to afford 2-fluoro-4-methoxyaniline as a solid. (Yield 3.81 g, 26.99 mmol).
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hexanes
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10.17 g
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210 mL
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45 g
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5 mL
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11.43 g
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150 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Fluoro-4-methoxyaniline
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2-Fluoro-4-methoxyaniline
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2-Fluoro-4-methoxyaniline
Reactant of Route 4
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2-Fluoro-4-methoxyaniline
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2-Fluoro-4-methoxyaniline
Reactant of Route 6
Reactant of Route 6
2-Fluoro-4-methoxyaniline
Customer
Q & A

Q1: What are the main synthetic challenges in producing 2-fluoro-4-methoxyaniline?

A1: One of the main challenges in synthesizing this compound lies in achieving regioselectivity during the nitration of aromatic rings. [] Traditional methods often lead to a mixture of isomers, requiring tedious purification steps. To address this, researchers have developed alternative approaches, such as the Ullman route, which avoids non-selective nitration reactions and offers a more controlled synthesis of the desired this compound isomer. []

Q2: Can you describe an alternative synthetic route for this compound that avoids non-selective nitration?

A2: Yes, an alternative route involves the use of the Ullman reaction. [] This method utilizes readily available starting materials like 2-fluoro-4-iodoaniline and copper(I) iodide as a catalyst to introduce the methoxy group selectively at the desired position. The reaction proceeds through a copper-mediated coupling with methanol, leading to the formation of this compound with high regioselectivity. This approach avoids the challenges associated with non-selective nitration, offering a more efficient and controlled synthesis. []

Q3: Apart from its role as a synthetic intermediate, are there any documented applications of this compound?

A3: While the provided research primarily highlights the use of this compound as a key building block in the multi-step synthesis of complex molecules, its applications extend beyond that. [, ] It can serve as a versatile precursor for various chemical transformations, enabling the introduction of the 2-fluoro-4-methoxyphenyl moiety into diverse molecular scaffolds. This opens up possibilities for exploring its potential in areas like medicinal chemistry, material science, and agrochemical development. Further research is necessary to fully elucidate its properties and explore a broader range of applications.

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